![molecular formula C54H30N6O12 B13728566 4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid](/img/structure/B13728566.png)
4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[124002,708,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid is a complex organic compound that belongs to the family of porphyrin derivatives Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid involves multiple steps. One common method includes the reaction of tetrakis(4-carboxyphenyl)porphyrin with various amines and hydrazides through amide bond formation . The reaction conditions typically involve the use of N,N′-dicyclohexylcarbodiimide (DCC) and N,N′-diisopropylethylamine (DIPEA) as coupling agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated synthesis and purification techniques would be essential for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the peripheral carboxyphenyl groups.
Reduction: Reduction reactions can occur at the central porphyrin ring.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common at the carboxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and hydrazides .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield reduced porphyrin derivatives .
Applications De Recherche Scientifique
4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid primarily involves its ability to generate singlet oxygen upon light irradiation. This singlet oxygen can react with various biological molecules, leading to cell damage and death . The compound targets cellular components like lipids, proteins, and nucleic acids, disrupting their normal functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin (TCPP): A closely related compound with similar applications in PDT and catalysis.
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene (H4TCPB): Used in the synthesis of MOFs and has applications in gas storage and separation.
Uniqueness
4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid is unique due to its complex structure and enhanced photophysical properties. Its ability to generate singlet oxygen efficiently makes it a superior photosensitizer compared to other similar compounds .
Propriétés
Formule moléculaire |
C54H30N6O12 |
|---|---|
Poids moléculaire |
954.8 g/mol |
Nom IUPAC |
4-[5,10,11,16,17-pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid |
InChI |
InChI=1S/C54H30N6O12/c61-49(62)31-13-1-25(2-14-31)37-38(26-3-15-32(16-4-26)50(63)64)56-44-43(55-37)45-47(59-40(28-7-19-34(20-8-28)52(67)68)39(57-45)27-5-17-33(18-6-27)51(65)66)48-46(44)58-41(29-9-21-35(22-10-29)53(69)70)42(60-48)30-11-23-36(24-12-30)54(71)72/h1-24H,(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72) |
Clé InChI |
YJEUESGCLXXHKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC3=C4C(=C5C(=C3N=C2C6=CC=C(C=C6)C(=O)O)N=C(C(=N5)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)N=C(C(=N4)C9=CC=C(C=C9)C(=O)O)C1=CC=C(C=C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


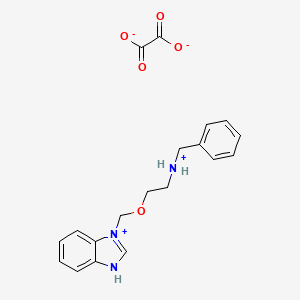
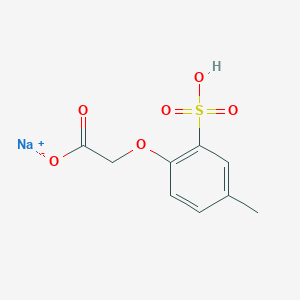
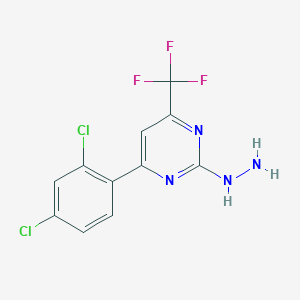

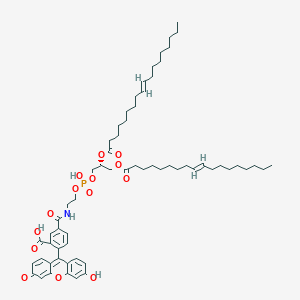
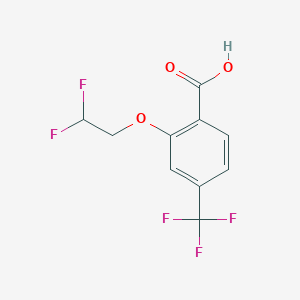
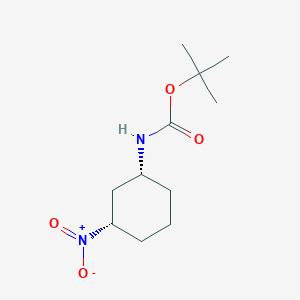
![Magnesium 4,4'-dioxido-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B13728539.png)

![5'-O-[(Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)thymidine](/img/structure/B13728565.png)
![(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol](/img/structure/B13728571.png)
![8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13728583.png)

![2-[(4-Ethylphenyl)formamido]propanoic acid](/img/structure/B13728586.png)
